molecular formula C11H18O4 B1198458 (2S,3S,4S)-4-Methyl-5-oxo-2-pentyloxolane-3-carboxylic acid CAS No. 109667-12-1

(2S,3S,4S)-4-Methyl-5-oxo-2-pentyloxolane-3-carboxylic acid

Cat. No. B1198458
M. Wt: 214.26 g/mol
InChI Key: VRNXAQRALVPTGJ-CIUDSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,4S)-4-Methyl-5-oxo-2-pentyloxolane-3-carboxylic acid is a natural product found in Macrophomina phaseolina with data available.

Scientific Research Applications

1. Pseudopeptide Foldamers

A study by Tomasini et al. (2003) explores the use of a 2-oxo-1,3-oxazolidine-4-carboxylic acid as a building block for the construction of pseudopeptide foldamers. These foldamers have potential applications in a variety of fields due to their stable helical conformation stabilized by intramolecular hydrogen bonds (Tomasini et al., 2003).

2. Synthesis of Chiral γ-Aminobutyric Acid (GABA) Analogues

Papaioannou et al. (1991) conducted research on the synthesis of epimeric 3-amino-2-(carboxymethyl) oxolanes from N-tritylhomoserine lactone. These compounds are analogues of GABA and have implications in neuroscience and pharmacology (Papaioannou et al., 1991).

3. Enantiospecific Synthesis

Deschenaux et al. (1989) described the enantiospecific synthesis of 6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid, showcasing the versatility of such compounds in stereoselective synthesis, a critical aspect of drug development (Deschenaux et al., 1989).

4. Synthesis of Pyrrolizidine Alkaloids

Matsumoto et al. (1992) synthesized various stereoisomers of 4-carboxy-4-ethyl-3-hydroxy-2-isopropyl-4-butanolide, important in the study of pyrrolizidine alkaloids, which have significant biochemical and medicinal relevance (Matsumoto et al., 1992).

5. Synthesis of γ,γ-Disubstituted α- and β-Amino-butyrolactones

Brinkmann et al. (2000) used L-aspartic acid to synthesize a series of γ,γ-dimethyl and γ,γ-diphenyl substituted α- and β-amino-butyrolactones. This research highlights the application of such compounds in synthesizing complex amino acid derivatives (Brinkmann et al., 2000).

6. Enantiomers of 1-Methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic Acid

Piwowarczyk et al. (2008) studied enantiomers of a similar compound, demonstrating their potential as chiral resolving agents in stereoselective syntheses, crucial in pharmaceutical research (Piwowarczyk et al., 2008).

7. Microbiologically Produced Carboxylic Acids

Aurich et al. (2012) discuss the biotechnological production of oxo- and hydroxycarboxylic acids, including compounds like (2S,3S,4S)-4-Methyl-5-oxo-2-pentyloxolane-3-carboxylic acid, emphasizing their role as building blocks in green chemistry (Aurich et al., 2012).

properties

CAS RN

109667-12-1

Product Name

(2S,3S,4S)-4-Methyl-5-oxo-2-pentyloxolane-3-carboxylic acid

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

(2S,3S,4S)-4-methyl-5-oxo-2-pentyloxolane-3-carboxylic acid

InChI

InChI=1S/C11H18O4/c1-3-4-5-6-8-9(10(12)13)7(2)11(14)15-8/h7-9H,3-6H2,1-2H3,(H,12,13)/t7-,8-,9-/m0/s1

InChI Key

VRNXAQRALVPTGJ-CIUDSAMLSA-N

Isomeric SMILES

CCCCC[C@H]1[C@H]([C@@H](C(=O)O1)C)C(=O)O

SMILES

CCCCCC1C(C(C(=O)O1)C)C(=O)O

Canonical SMILES

CCCCCC1C(C(C(=O)O1)C)C(=O)O

synonyms

(-)-phaseolinic acid
phaseolinic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S)-4-Methyl-5-oxo-2-pentyloxolane-3-carboxylic acid
Reactant of Route 2
(2S,3S,4S)-4-Methyl-5-oxo-2-pentyloxolane-3-carboxylic acid
Reactant of Route 3
(2S,3S,4S)-4-Methyl-5-oxo-2-pentyloxolane-3-carboxylic acid
Reactant of Route 4
(2S,3S,4S)-4-Methyl-5-oxo-2-pentyloxolane-3-carboxylic acid
Reactant of Route 5
(2S,3S,4S)-4-Methyl-5-oxo-2-pentyloxolane-3-carboxylic acid
Reactant of Route 6
(2S,3S,4S)-4-Methyl-5-oxo-2-pentyloxolane-3-carboxylic acid

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